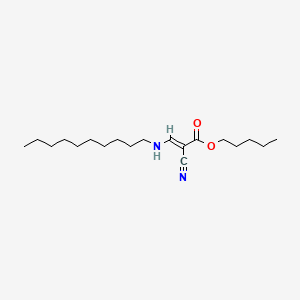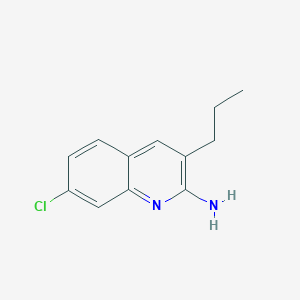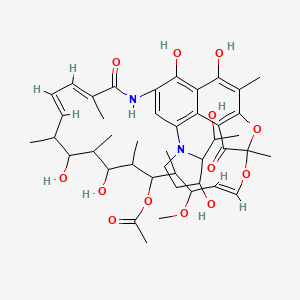
Halomicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halomicin A is an antibiotic compound produced by the bacterium Micromonospora halophytica. It belongs to the group of ansamycin antibiotics and is known for its potent activity against gram-positive bacteria . This compound is a yellow crystalline solid with the molecular formula C43H58N2O13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Halomicin A involves complex fermentation processes using the bacterium Micromonospora halophytica. The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Halomicin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities or different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Halomicin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of ansamycin antibiotics.
Biology: this compound is employed in microbiological studies to understand its mechanism of action against gram-positive bacteria.
Medicine: Due to its potent antibacterial properties, this compound is explored for its potential use in developing new antibiotics.
Industry: It is used in the pharmaceutical industry for the development of antibiotic formulations
Wirkmechanismus
Halomicin A exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription process. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Rifamycin: Another ansamycin antibiotic with a similar mechanism of action.
Streptomycin: An aminoglycoside antibiotic that also targets bacterial RNA synthesis but through a different mechanism.
Gentamicin: An aminoglycoside antibiotic with broad-spectrum activity against gram-negative bacteria.
Uniqueness of Halomicin A: this compound is unique due to its specific activity against gram-positive bacteria and its distinct chemical structure, which includes an extra hydroxyl group in the pyrrolidine ring .
Eigenschaften
CAS-Nummer |
56411-51-9 |
|---|---|
Molekularformel |
C43H58N2O13 |
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+ |
InChI-Schlüssel |
QKZDEAZSGKLVSB-NAXFYFLKSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
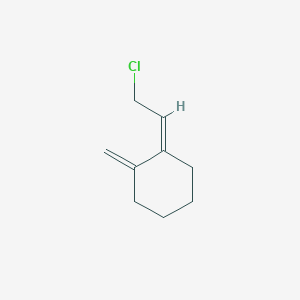
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
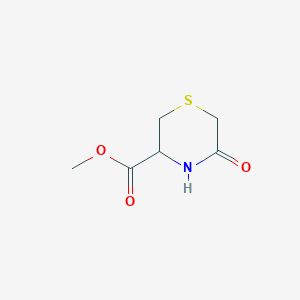
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
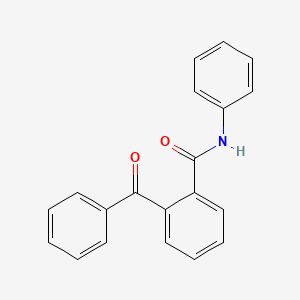
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
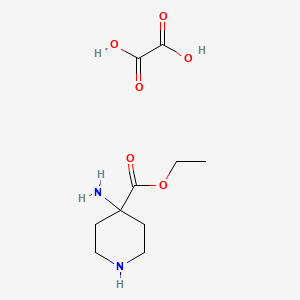
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
